N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide
Description
N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring:
- Thiophene moieties: A 3-substituted thiophene in the ethyl chain and a 5-chlorothiophene in the carboxamide group, both offering π-conjugation and sulfur-mediated electronic effects.
- Carboxamide linkage: Enhances hydrogen-bonding capacity, influencing solubility and target binding.
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous methods from similar compounds suggest:
Reacting 5-chlorothiophene-2-carbonyl chloride with a pre-synthesized azetidine-thiophene ethylamine intermediate.
Purification via crystallization or chromatography, confirmed by spectroscopic techniques (e.g., NMR, X-ray) .
Potential Applications: Based on structural analogs, this compound may exhibit biological activities such as antimicrobial, antifungal, or imaging properties (e.g., lysosome-targeting due to thiophene’s fluorescence) .
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c15-13-3-2-12(20-13)14(18)16-8-11(17-5-1-6-17)10-4-7-19-9-10/h2-4,7,9,11H,1,5-6,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLQMZHTVIIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Lithiation-Carboxylation Approach
The most efficient route, described in patents CN108840854B and CN103275061A, employs a one-pot lithiation-carboxylation sequence. Starting with 2-chlorothiophene, n-butyllithium (n-BuLi) deprotonates the 5-position at temperatures ≤−30°C. Subsequent quenching with gaseous CO₂ introduces the carboxyl group, yielding 5-chlorothiophene-2-carboxylic acid in 68–74% yield after acidic workup. Key advantages include:
- Regioselectivity : Avoids over-chlorination by leveraging the directing effect of the existing 2-chloro substituent.
- Scalability : Demonstrated at multi-kilogram scales with tetrahydrofuran (THF) as the solvent.
- Purity : Crude product purity exceeds 95%, requiring only recrystallization from ethyl acetate/hexane for pharmaceutical-grade material.
Alternative Halogenation Pathways
Early methods involved chlorination of thiophene-2-carboxylic acid using SO₂Cl₂ or Cl₂ gas, but these suffered from poor regiocontrol (≤40% 5-chloro isomer). The lithiation-carboxylation method supersedes these due to its superior selectivity and environmental profile (reduced Cl₂ waste).
Synthesis of 2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethylamine
The amine component combines an azetidine ring with a thiophene-substituted ethyl backbone. Construction follows a modular approach:
Azetidine Ring Formation
Adapting protocols from PMC3454511, azetidine synthesis begins with N-alkylation of a secondary amine (e.g., pyrrolidine) with bromoacetonitrile (92–95% yield). Subsequent trityl protection of the primary alcohol (95–99%) and LiHMDS-mediated cyclization at −50°C yields 2-cyanoazetidine derivatives. For this target, the azetidine is functionalized at the 1-position via alkylation with 2-(thiophen-3-yl)ethyl bromide.
Thiophene Incorporation
Thiophen-3-yl groups are introduced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-thienylboronic acid and a brominated ethyl precursor. The resulting 2-(thiophen-3-yl)ethylazetidine is then deprotected (TFA/CH₂Cl₂) and subjected to reductive amination with ammonium acetate/NaBH₃CN to yield the primary amine.
Chirality Considerations
The ethyl spacer’s stereocenter is controlled using enantioselective hydrogenation (Ru-BINAP catalysts) or chiral resolution via diastereomeric salt formation (e.g., tartaric acid).
Amide Bond Formation
Coupling 5-chlorothiophene-2-carboxylic acid with 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine employs standard activation protocols:
Carbodiimide-Mediated Coupling
Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, the reaction proceeds at 0°C→RT over 12–18 hours (82–86% yield). Excess acid (1.2 equiv) ensures complete amine consumption.
Uranium/Guanidinium Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DCM with DIPEA (2.5 equiv) achieves faster coupling (4–6 hours, 88% yield) but requires rigorous drying to prevent hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 70:30 MeCN/H₂O, 1 mL/min): Rt=8.2 min, ≥99% purity.
Challenges and Optimization
Steric Hindrance Mitigation
The bulky azetidine-thiophene moiety necessitates slow reagent addition (syringe pump) to minimize diketopiperazine byproducts.
Solvent Selection
DMF outperforms THF in coupling efficiency (ΔYield=+12%) due to improved solubility of the amine component.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the interaction of thiophene derivatives with biological targets. It can also serve as a probe to investigate cellular processes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The azetidine and thiophene moieties may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Analogous Compounds
Key Observations :
- Substituent Effects : The target compound’s 5-Cl group (moderate electron-withdrawing) contrasts with the nitro group in , which enhances electrophilicity. Azetidine’s small ring strain may improve binding kinetics compared to bulkier cyclopentyl/cyclopropyl groups in .
- Heterocyclic Diversity: Thiazolidinone in introduces a redox-active sulfur, whereas azetidine in the target compound offers rigidity without additional heteroatoms.
Computational and Spectroscopic Analysis
- Density Functional Theory (DFT) : Studies in highlight the role of exact exchange and correlation energy in predicting electronic properties, which could guide optimization of the target compound’s reactivity.
- Spectroscopic Confirmation : Infrared (IR) and NMR data (as in ) are essential for verifying functional groups and regiochemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
